WYE-354

概要

説明

WYE-354は、ラパマイシン標的タンパク質(mTOR)の強力かつ選択的なATP競合阻害剤です。 mTORに対して5 nMの生化学的IC50を持ち、PI3Kファミリーに対して高い特異性を示します 。 この化合物は、mTOR複合体1(mTORC1)とmTOR複合体2(mTORC2)の両方を阻害する能力で知られており、癌研究および治療において貴重なツールとなっています .

準備方法

化学反応の分析

WYE-354は、主にmTORおよび関連経路との相互作用を含む、さまざまな化学反応を起こします。 mTORC1およびmTORC2によるp-4E-BP1 T37/46およびp-Akt S473などの基質リン酸化を阻害することが知られています 。これらの反応で使用される一般的な試薬には、ATPとさまざまなキナーゼ基質が含まれます。 これらの反応から生成される主な生成物は、細胞シグナル伝達および成長調節に重要なリン酸化タンパク質です .

科学研究の応用

This compoundは、特に癌生物学および治療の分野において、幅広い科学研究の応用範囲を持っています。 MDA-MB-468やU87MGなどのさまざまな癌細胞株の増殖を、mTORシグナル経路を阻害することによって抑制することが示されています 。 さらに、this compoundは、オートファジー、アポトーシス、細胞周期調節におけるmTORの役割を研究するために使用されてきました 。 動物モデルにおける腫瘍増殖を抑制する有効性がin vivo研究で実証されており、抗癌剤としてさらに開発する可能性のある有望な候補となっています .

科学的研究の応用

Multidrug Resistance Reversal

WYE-354 has been extensively studied for its ability to restore sensitivity to Adriamycin in multidrug-resistant acute myeloid leukemia cells. In vitro studies have demonstrated that this compound inhibits ABCB1-mediated substrate efflux, resulting in increased drug accumulation and subsequent induction of apoptosis . This mechanism positions this compound as a potential candidate for combination therapies aimed at overcoming MDR.

| Study Focus | Findings |

|---|---|

| Cell Line | Multidrug-resistant acute myeloid leukemia |

| Mechanism | Inhibition of ABCB1-mediated efflux |

| Outcome | Restoration of Adriamycin sensitivity |

Gallbladder Cancer Treatment

In preclinical models, this compound has shown significant antitumor activity against gallbladder cancer. Studies indicated that treatment with this compound led to a substantial reduction in tumor size (up to 68.6% reduction) and decreased cell viability through inhibition of the mTOR signaling pathway . These findings suggest that this compound could be an effective therapeutic agent for gallbladder cancer.

| Study Focus | Findings |

|---|---|

| Cell Line | Gallbladder cancer (G-415, TGBC-2TKB) |

| Mechanism | Inhibition of mTOR signaling |

| Outcome | Significant tumor size reduction |

Colon Cancer Research

This compound has also been evaluated for its effects on colon cancer cell lines. It was found to inhibit the growth of HT-29 xenografts in vivo, showcasing its potential as a therapeutic agent against colorectal malignancies . The compound's ability to modulate key signaling pathways involved in tumor growth further supports its application in colon cancer treatment.

| Study Focus | Findings |

|---|---|

| Cell Line | Colon cancer (HT-29) |

| Mechanism | Inhibition of mTOR signaling and cell proliferation |

| Outcome | Reduced tumor growth |

Case Study 1: this compound and Adriamycin Sensitivity

A study conducted on multidrug-resistant acute myeloid leukemia cells revealed that this compound significantly restored sensitivity to Adriamycin. The research highlighted that this compound's inhibition of ABCB1-mediated efflux was pivotal in enhancing drug accumulation within resistant cells, leading to increased apoptosis rates.

Case Study 2: Efficacy in Gallbladder Cancer

In a series of experiments involving mouse models with gallbladder tumors, this compound treatment resulted in marked reductions in tumor mass compared to control groups. The study concluded that this compound effectively inhibits key pathways involved in tumor growth and metastasis.

作用機序

類似化合物との比較

生物活性

WYE-354 is a potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), which has garnered attention for its selective inhibition of mTORC1 and mTORC2. This compound has shown significant potential in various cancer models, demonstrating its efficacy in inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways associated with tumor growth and survival.

This compound operates primarily by inhibiting the phosphorylation of downstream targets in the mTOR pathway, including 4E-BP1 and P70S6K, which are critical for protein synthesis and cell growth. The compound exhibits a biochemical IC50 of approximately 5 nM against mTOR, showcasing its potency and specificity compared to other kinases .

Key Effects:

- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce cell viability across various cancer cell lines, including bladder cancer (BC) and gallbladder cancer (GBC) cells, in a concentration-dependent manner .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by repressing global protein synthesis and down-regulating angiogenic factors .

- Cell Cycle Arrest : this compound induces G1 phase arrest in sensitive cancer cell lines, further contributing to its anti-cancer effects .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound across multiple cancer types:

Bladder Cancer

A study utilizing various bladder cancer cell lines treated with this compound at concentrations ranging from 100 nM to 3 μM revealed a significant reduction in proliferation rates. The MTS assay indicated that higher concentrations led to a notable decrease in colony sizes when cells were grown in three-dimensional cultures .

Gallbladder Cancer

In gallbladder cancer models, this compound was found to reduce cell viability significantly, with treatment resulting in a decrease in tumor mass by up to 68.6% in mouse models. This effect was accompanied by reduced phosphorylation of mTOR effectors, confirming the compound's mechanism of action .

In Vivo Studies

This compound has also been evaluated in vivo, demonstrating robust antitumor activity:

| Cancer Type | Model | Tumor Size Reduction (%) | Key Findings |

|---|---|---|---|

| Prostate Cancer | Mouse xenograft | Significant reduction observed | Strong antitumor activity noted |

| Gliomas | Mouse models | Not specified | Effective inhibition of tumor growth |

| Bladder Cancer | Various cell lines | Up to 68.6% | Inhibition of cell proliferation and migration |

| Gallbladder Cancer | G-415 and TGBC-2TKB | 68.6% - 52.4% | Significant reduction in tumor mass |

Case Studies and Clinical Implications

Research indicates that this compound's ability to inhibit both mTOR complexes makes it a promising candidate for clinical trials targeting advanced cancers resistant to conventional therapies. Its selective action on mTOR pathways suggests potential applications in combination therapies aimed at enhancing the efficacy of existing treatments like chemotherapy.

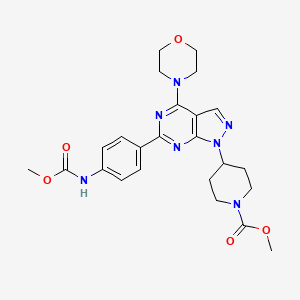

特性

IUPAC Name |

methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXHGCRIEAKIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657912 | |

| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062169-56-5 | |

| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。